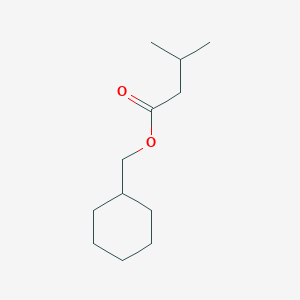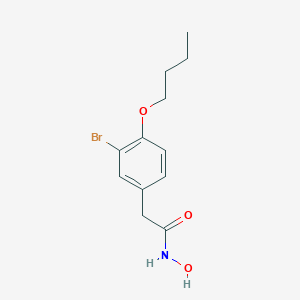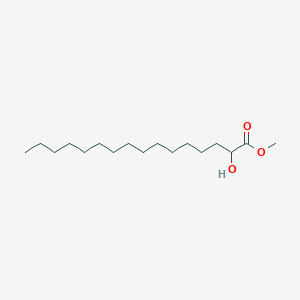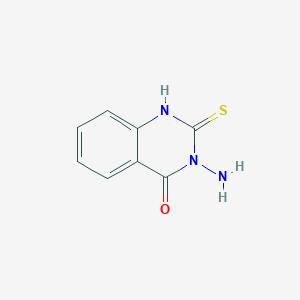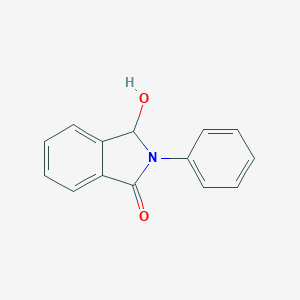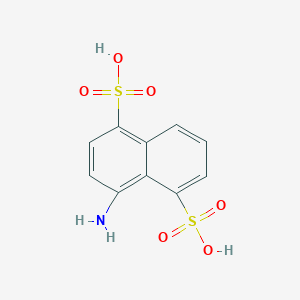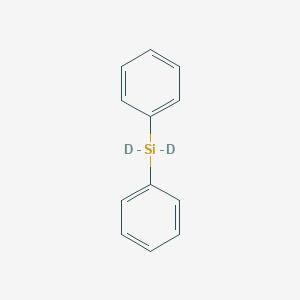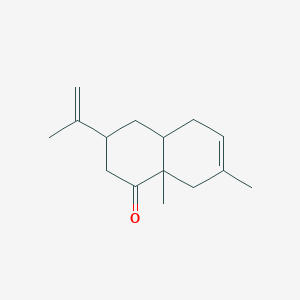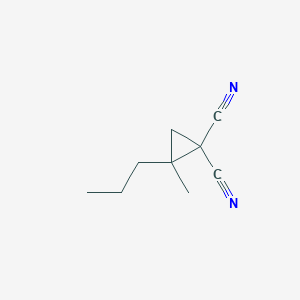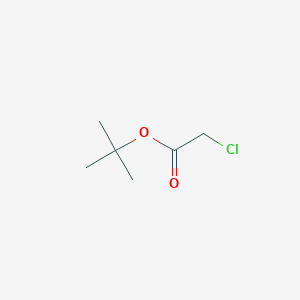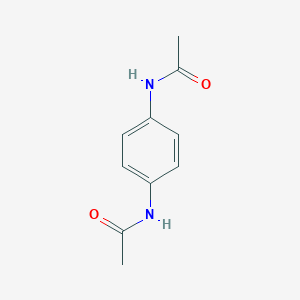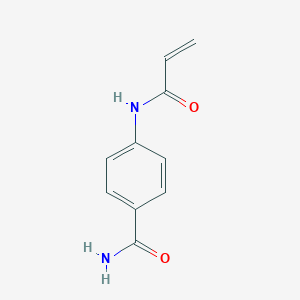
4-(Acryloylamino)benzamide
Vue d'ensemble
Description
4-(Acryloylamino)benzamide, also known as N-(4-Acryloylphenyl)acetamide, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound has been extensively studied for its potential use in various fields, including biomedical research, material science, and organic chemistry. In
Mécanisme D'action
The mechanism of action of 4-(Acryloylamino)benzamide is not well understood. However, some studies suggest that this compound may interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(Acryloylamino)benzamide exhibits some biochemical and physiological effects. For instance, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Acryloylamino)benzamide in lab experiments is its versatility. This compound can be used in a wide range of applications, including the synthesis of organic compounds and the preparation of functionalized nanoparticles. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to work with.
However, there are also some limitations associated with the use of 4-(Acryloylamino)benzamide in lab experiments. For instance, its mechanism of action is not well understood, which makes it difficult to predict its behavior in biological systems. Additionally, this compound may exhibit some toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions that can be explored in the research of 4-(Acryloylamino)benzamide. Some of these directions include:
1. Further investigation of the mechanism of action of this compound, which may lead to the development of new applications.
2. Exploration of the potential use of 4-(Acryloylamino)benzamide in the treatment of various diseases, including cancer and inflammatory diseases.
3. Development of new methods for the synthesis and purification of this compound, which may improve its efficiency and yield.
4. Investigation of the toxicity of 4-(Acryloylamino)benzamide, which may help to determine its safety for use in various applications.
Conclusion
In conclusion, 4-(Acryloylamino)benzamide is a versatile compound that has gained significant attention in the scientific community due to its diverse applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research in this area may lead to the development of new applications for this compound and contribute to the advancement of various scientific fields.
Applications De Recherche Scientifique
4-(Acryloylamino)benzamide has been widely used in scientific research due to its diverse applications. For instance, it has been used as a building block in the synthesis of various organic compounds, including polymers, dendrimers, and hydrogels. Additionally, this compound has been used in the preparation of functionalized nanoparticles for drug delivery.
Propriétés
Numéro CAS |
17090-31-2 |
|---|---|
Nom du produit |
4-(Acryloylamino)benzamide |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13) |
Clé InChI |
XNZARJWTVPTCFX-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N |
SMILES canonique |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N |
Autres numéros CAS |
17090-31-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
